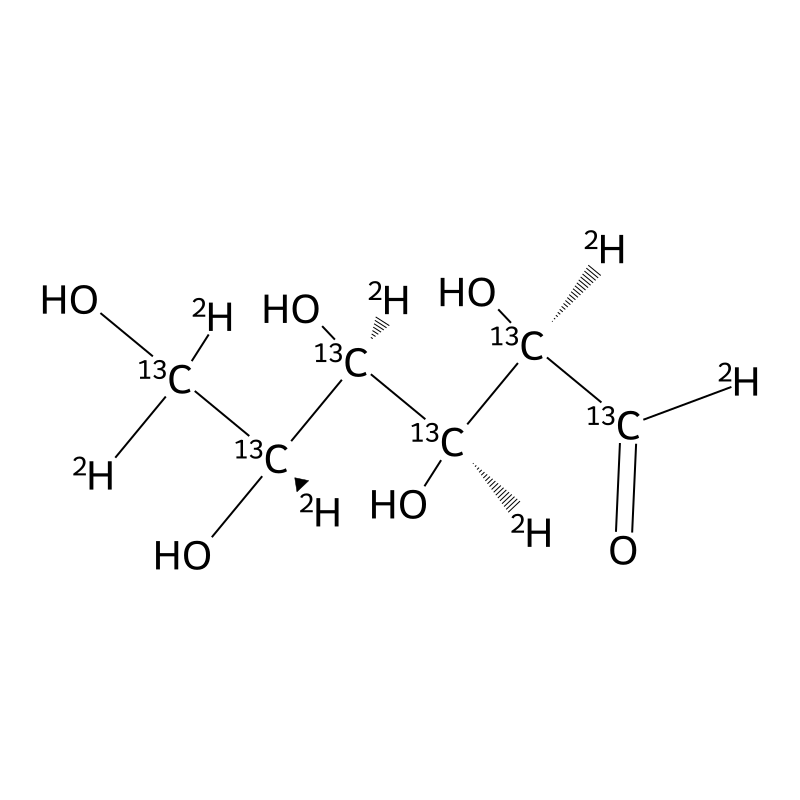

D-Glucose-13C6,d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Carbon-13 (¹³C)

This stable isotope of carbon is heavier than the more common carbon-12 (¹²C). By substituting ¹³C for ¹²C in specific positions within the glucose molecule, scientists can track its metabolic pathway through an organism. ¹³C nuclei have different magnetic properties than ¹²C, allowing researchers to distinguish isotopically labeled molecules using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Deuterium (²H or D)

Replacing a hydrogen atom (¹H) with deuterium can offer several advantages. The C-H bond is stronger than a C-D bond, making the molecule more resistant to breakdown by enzymes. Additionally, the different magnetic properties of deuterium compared to hydrogen can be exploited in NMR experiments to simplify spectra or target specific regions of the molecule .

Here are some specific research applications of D-Glucose-13C6,d7:

Metabolic Flux Analysis

By measuring the incorporation of ¹³C into different cellular metabolites after feeding D-Glucose-13C6,d7 to cells or organisms, researchers can gain insights into metabolic pathways and identify bottlenecks in energy production .

NMR Spectroscopy Studies

D-Glucose-13C6,d7 can be used in NMR spectroscopy experiments to study the interaction of glucose with proteins or enzymes involved in glucose metabolism. The specific labeling pattern allows researchers to focus on specific regions of the molecule and its interactions with other molecules .

Drug Discovery

Understanding how cancer cells metabolize glucose is an important area of cancer research. D-Glucose-13C6,d7 can be used to study how cancer cells take up and utilize glucose compared to healthy cells, potentially aiding in the development of new cancer therapies .

D-Glucose-13C6,d7 is a stable isotope-labeled form of D-glucose, where six carbon atoms are isotopically enriched with carbon-13 (^13C) and seven hydrogen atoms are replaced with deuterium (^2H or d). This compound has the chemical formula C6H7D7O6 and a CAS number of 201417-01-8. The incorporation of these isotopes allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic research. As an endogenous metabolite, D-glucose plays a vital role in cellular respiration and energy production.

D-Glucose-13C6,d7 acts as a traceable analog of D-glucose within living cells. Once introduced into a cell culture or organism, it enters the metabolic pathways just like regular D-glucose. The ¹³C enrichment allows researchers to monitor the molecule's fate using NMR spectroscopy [, ]. This enables them to study various aspects of cellular metabolism, such as:

- Glucose uptake by cells

- Rates of specific metabolic reactions

- Metabolic flux through different pathways

By following the ¹³C label, scientists can gain valuable insights into how cells utilize glucose for energy production and biosynthesis.

D-Glucose-13C6,d7 is generally considered non-toxic and non-hazardous []. However, as with any research chemical, it's important to handle it with proper precautions:

- Wear gloves and eye protection when handling the compound.

- Avoid inhalation and ingestion.

- Dispose of waste according to institutional guidelines.

D-Glucose-13C6,d7 retains the biological activity of regular D-glucose, participating in essential metabolic processes such as:

- Energy Production: It is utilized by cells for ATP generation through glycolysis and the citric acid cycle.

- Synthesis of Biomolecules: Acts as a precursor for nucleotides, amino acids, and lipids.

The stable isotopes allow for precise measurements in metabolic studies, making it valuable for understanding metabolic disorders and cellular functions .

D-Glucose-13C6,d7 has numerous applications across various fields:

- Metabolic Tracer Studies: Used extensively in research to trace metabolic pathways in vivo and in vitro.

- Nutritional Studies: Helps analyze carbohydrate metabolism and its effects on health.

- Pharmaceutical Research: Assists in drug development by providing insights into drug metabolism and pharmacokinetics .

- Stable Isotope Analysis: Utilized in mass spectrometry for studying metabolic fluxes.

Interaction studies involving D-Glucose-13C6,d7 focus on its role in various biochemical pathways. It has been shown to interact with enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. By using this labeled compound, researchers can gain insights into:

- Enzyme Kinetics: Understanding how enzymes catalyze reactions involving glucose.

- Metabolic Flux Analysis: Tracking how glucose is utilized within different metabolic pathways under varying physiological conditions .

D-Glucose-13C6,d7 can be compared to several similar compounds based on their structural characteristics and applications:

| Compound Name | Isotopic Labeling | Unique Features |

|---|---|---|

| D-Glucose | None | Primary energy source for cells |

| D-Fructose | None | Key intermediate in glycolysis |

| D-Mannose | None | Important for glycoprotein synthesis |

| D-Galactose | None | Component of lactose |

| D-Galactose-13C6 | Carbon labeling only | Similar applications but lacks deuterium labeling |

| D-Mannose-13C6,d7 | Carbon & Deuterium | Used for tracking mannose metabolism |

D-Glucose-13C6,d7 is unique due to its dual labeling (both carbon and hydrogen), which allows for more comprehensive tracking of metabolic processes compared to other labeled sugars that may only have one type of isotope .

D-Glucose-13C6,d7 is a stable isotope-labeled analog of D-glucose, where all six carbon atoms are replaced with carbon-13 isotopes and seven hydrogen atoms are replaced with deuterium [1] [2]. This compound serves as a valuable tool in various scientific research applications, particularly in metabolic studies and spectroscopic analyses [3].

The chemical is identified by the Chemical Abstracts Service (CAS) registry number 201417-01-8 [5]. It is also known by several synonyms including D-Glucose-13C6,1,2,3,4,5,6,6-d7; D-[13C6,1,2,3,4,5,6,6-2H7]Glucose; D-Glucose-13C6-1,2,3,4,5,6,6-C-d7; and Dextrose-13C6,C-d7 [6] [7].

Molecular Structure and Properties

Molecular Formula and Weight

D-Glucose-13C6,d7 has the molecular formula 13C6H5D7O6, indicating the presence of six carbon-13 atoms, five hydrogen atoms, seven deuterium atoms, and six oxygen atoms [8] [9]. The molecular weight of this compound is 193.15 g/mol, which is significantly higher than that of unlabeled D-glucose (180.16 g/mol) due to the isotopic substitutions [10] [11].

Structural Characteristics

The structural backbone of D-Glucose-13C6,d7 maintains the same configuration as regular D-glucose, but with isotopic substitutions at specific positions [12]. The compound features a six-carbon chain with hydroxyl groups attached to five of the carbon atoms, while the sixth carbon forms an aldehyde group in the open-chain form or participates in ring formation in the cyclic form [13] [14].

The isotope labeling pattern in D-Glucose-13C6,d7 is comprehensive, with all six carbon atoms (C1 through C6) enriched with carbon-13 isotopes at approximately 99% isotopic purity [15]. Additionally, seven hydrogen atoms are replaced with deuterium at positions H1, H2, H3, H4, H5, H6a, and H6b, with deuterium enrichment typically at 97-98% [16] [17].

Physical Properties

Physical State and Appearance

D-Glucose-13C6,d7 exists as a white to off-white crystalline solid at room temperature. The compound maintains the physical appearance similar to that of unlabeled D-glucose, despite the isotopic substitutions.

Melting Point

The melting point of D-Glucose-13C6,d7 ranges from 150-152°C, which is comparable to that of unlabeled D-glucose [18]. This similarity indicates that the isotopic substitutions do not significantly alter the intermolecular forces responsible for the crystalline structure of the compound [19].

Solubility

D-Glucose-13C6,d7 is sparingly soluble in water and slightly soluble in methanol when heated [20] [10]. The solubility characteristics are similar to those of unlabeled D-glucose, suggesting that the isotopic substitutions do not substantially affect the compound's interaction with solvent molecules [21].

Optical Rotation

The specific optical rotation of D-Glucose-13C6,d7 has been measured at +50.1° (c = 1.0, water, after 20 hours), which is comparable to the value of +52.0° reported for unlabeled D-glucose [17] [3]. This indicates that the isotopic substitutions preserve the chiral properties of the molecule [22].

Chemical Properties

Isotopic Enrichment

D-Glucose-13C6,d7 features high isotopic enrichment levels, with approximately 99 atom% for carbon-13 and 97-98 atom% for deuterium [23]. These high enrichment levels are crucial for the compound's effectiveness in research applications, particularly in spectroscopic studies where signal intensity correlates with isotopic purity.

Chemical Stability

The chemical stability of D-Glucose-13C6,d7 is similar to that of unlabeled D-glucose. The compound is stable at room temperature when stored away from light and moisture. For long-term storage, temperatures of -20°C are often recommended to prevent degradation [10].

Chemical Reactivity

D-Glucose-13C6,d7 undergoes the same chemical reactions as unlabeled D-glucose, including oxidation, reduction, and substitution reactions. The isotopic substitutions do not significantly alter the reactivity of the functional groups present in the molecule. However, subtle differences in reaction rates may occur due to kinetic isotope effects, particularly in reactions involving the breaking of carbon-hydrogen or carbon-deuterium bonds.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

D-Glucose-13C6,d7 exhibits distinctive nuclear magnetic resonance (NMR) spectroscopic properties due to its isotopic labeling [12]. In carbon-13 NMR, the compound shows enhanced signal intensity compared to unlabeled glucose due to the 99% enrichment of carbon-13 at all six carbon positions. This enhancement makes it particularly valuable for NMR studies where sensitivity is a concern.

In proton (1H) NMR, the spectrum shows reduced signal intensity for the carbon-bound hydrogen positions due to deuterium substitution. The remaining signals primarily originate from the hydroxyl groups that are not deuterated.

Deuterium (2H) NMR can be used to observe the seven deuterium atoms directly, providing information about the positions and environments of these isotopically labeled sites [12].

Mass Spectrometry

In mass spectrometry, D-Glucose-13C6,d7 exhibits a molecular ion peak at m/z 193, corresponding to its molecular weight. This represents a mass shift of +13 compared to unlabeled glucose, reflecting the combined effect of six carbon-13 substitutions (+6) and seven deuterium substitutions (+7) [3].

Infrared Spectroscopy

The infrared spectrum of D-Glucose-13C6,d7 is similar to that of unlabeled glucose but with characteristic shifts due to isotope effects. Notable features include carbon-deuterium stretching vibrations, which occur at lower frequencies than the corresponding carbon-hydrogen stretching vibrations in unlabeled glucose.

Research Applications

Metabolic Tracer Studies

D-Glucose-13C6,d7 serves as an excellent metabolic tracer due to its comprehensive isotopic labeling. The compound is used to track glucose metabolism in vivo with high precision, allowing researchers to follow the fate of glucose carbon atoms through various metabolic pathways.

Hyperpolarized Nuclear Magnetic Resonance

The compound has been utilized in hyperpolarized NMR spectroscopy, where its sensitivity can be enhanced by several orders of magnitude through techniques such as Signal Amplification by Reversible Exchange (SABRE) [12]. This application enables real-time monitoring of glucose metabolism with unprecedented sensitivity.

Isotope Dilution Mass Spectrometry

D-Glucose-13C6,d7 functions as a standard in isotope dilution mass spectrometry assays for the accurate measurement of glucose concentrations in biological samples. The distinct mass shift allows for precise quantification even in complex matrices.

Minimal Media Reagent

In microbiological research, D-Glucose-13C6,d7 is employed as a minimal media reagent to enhance microbial growth and study metabolic processes [15]. Its isotopic labeling allows researchers to track carbon sources during fermentation and other metabolic pathways.

Comparative Analysis with Related Compounds

D-Glucose-13C6,d7 belongs to a family of isotopically labeled glucose derivatives that serve various research purposes. Compared to unlabeled D-glucose (C6H12O6, 180.16 g/mol), D-Glucose-13C6 (13C6H12O6, 186.11 g/mol), and D-Glucose-d7 (C6H5D7O6, 187.20 g/mol), D-Glucose-13C6,d7 (13C6H5D7O6, 193.15 g/mol) offers the advantage of dual labeling.

Primary Chemical Nomenclature

The primary designation D-Glucose-13C6,d7 serves as the standard identifier across multiple scientific databases and commercial suppliers [1] [2] [3]. This nomenclature explicitly indicates the stereochemical configuration (D-form), the base molecule (glucose), and the isotopic labeling pattern (six carbon-13 atoms and seven deuterium atoms).

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal-1,2,3,4,5,6-13C6-1,2,3,4,5,6,6-d7 [4] [5], which provides complete stereochemical and isotopic information according to international chemical nomenclature standards.

Chemical Abstract Service Registry

The Chemical Abstract Service (CAS) number 201417-01-8 uniquely identifies this labeled compound [1] [2] [3] [6], distinguishing it from unlabeled D-glucose (CAS 50-99-7) [2] [7]. The CAS registry name D-Glucose-13C6-1,2,3,4,5,6,6-d7 represents the official designation within the Chemical Abstracts database system [3] [8].

Systematic Chemical Names

Several systematic naming variations exist across different chemical databases and suppliers:

D-Glucose-13C6,1,2,3,4,5,6,6-d7 appears frequently in commercial catalogs and research publications [5] [9] [10], explicitly indicating the positions of deuterium substitution. The designation D-Glucose-1,2,3,4,5,6-13C6,d7 follows systematic carbon numbering conventions [6] [11].

Stereochemical Designations

Stereochemical specificity is indicated through various nomenclature systems:

D-(+)-Glucose-13C6,d7 emphasizes both the D-configuration and the dextrorotatory optical activity [12]. alpha-D-Glucose-13C6,d7 specifies the anomeric configuration, distinguishing it from beta-anomers .

D-Glucopyranose-13C6,d7 and Glucopyranose-13C6,d7 emphasize the six-membered ring structure (pyranose form) [18], which is the predominant form in solution.

Isotopic Labeling Specifications

The isotopic labeling pattern is described through several nomenclature systems:

D-[UL-13C6;UL-2H7]glucose employs the standard isotopic labeling nomenclature where "UL" indicates "uniformly labeled" [1] [2]. This designation clearly specifies that all six carbon atoms are labeled with carbon-13 and seven hydrogen atoms are replaced with deuterium.

D-Glucose (U-13C6, 99%; 1,2,3,4,5,6,6-D7, 97-98%) represents commercial product specifications including isotopic purity levels [2] [14] [7]. The notation indicates 99% carbon-13 enrichment and 97-98% deuterium enrichment.

Database-Specific Nomenclature

Different chemical databases employ specialized naming conventions:

ChemSpider utilizes the designation D-Glucose-~13~C6-C~2~,C~3~,C~4~,C~5~,C~6~,C~6~,1-d7 with specialized formatting for isotopic positions [1]. This system provides explicit position information for each isotopic substitution.

MDL number MFCD00274634 serves as a unique identifier in the MDL chemical database system [1] [5] [9], facilitating cross-referencing across different chemical information systems.

Molecular Formula Variations

The molecular formula is represented in several formats depending on the context:

13C6H5D7O6 represents the complete isotopic composition [1] [6] [12], explicitly showing the isotopic substitutions. C6H5D7O6 appears in simplified formats where isotopic carbon is implied [3] [8].

Research Literature Designations

Scientific publications employ various abbreviated forms:

Comprehensive Nomenclature Analysis

The extensive nomenclature variations reflect the compound's importance across multiple scientific disciplines and commercial applications. Each naming system serves specific purposes:

- Systematic names ensure unambiguous chemical identification

- Commercial names facilitate product marketing and sales

- Database names enable efficient information retrieval

- Research names provide context-specific abbreviations

The molecular weight of 193.15 g/mol [1] [3] [6] and the monoisotopic mass of 193.127454 [1] represent fundamental physical properties that remain constant regardless of nomenclature variations.

Understanding these diverse nomenclature systems is essential for researchers, suppliers, and regulatory agencies working with this isotopically labeled compound. The standardization of naming conventions across different platforms enhances communication and reduces confusion in scientific and commercial contexts.